molecular formula C19H23NO4 B186038 3,4,5-triethoxy-N-phenylbenzamide CAS No. 6378-87-6

3,4,5-triethoxy-N-phenylbenzamide

Cat. No.: B186038
CAS No.: 6378-87-6
M. Wt: 329.4 g/mol
InChI Key: NOMVGVWSWFCMSD-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-phenylbenzamide (CAS RN: 891125-17-0) is a benzamide derivative characterized by a central benzene ring substituted with ethoxy groups at the 3-, 4-, and 5-positions and an N-phenyl moiety. Benzamides are a class of organic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

6378-87-6

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-phenylbenzamide

InChI

InChI=1S/C19H23NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h7-13H,4-6H2,1-3H3,(H,20,21)

InChI Key

NOMVGVWSWFCMSD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2

Other CAS No.

6378-87-6

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The compound’s defining features include:

  • Triethoxy substituents : Three ethoxy (–OCH₂CH₃) groups at positions 3, 4, and 5 on the benzamide ring.
  • N-phenyl group : A phenyl ring attached to the amide nitrogen.

Comparison Table of Analogous Benzamide Derivatives

Compound Name Benzamide Substituents N-Substituent Known Applications Reference
3,4,5-Triethoxy-N-phenylbenzamide 3,4,5-Triethoxy Phenyl Not explicitly stated
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-(Ethoxymethoxy) 2,3-Dichlorophenyl Herbicide
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 2-Trifluoromethyl 3-Isopropoxyphenyl Fungicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide core 2,4-Difluorophenyl Herbicide

Analysis of Substituent Effects

  • Lipophilicity : The triethoxy groups in 3,4,5-triethoxy-N-phenylbenzamide likely enhance lipophilicity compared to methoxy or halogenated analogs (e.g., etobenzanid), which may improve membrane permeability but reduce aqueous solubility.
  • In contrast, electron-withdrawing groups like trifluoromethyl (flutolanil) or chloro (etobenzanid) may increase reactivity or target binding affinity .
  • Biological Activity : The N-phenyl group is conserved across many agrochemical benzamides, suggesting its role in target recognition. For example, flutolanil’s isopropoxyphenyl moiety contributes to fungicidal activity by interacting with fungal succinate dehydrogenase .

Research Findings and Inferences

  • Synthetic Utility : describes a related oxadiazole-containing benzamide derivative, implying that 3,4,5-triethoxy-N-phenylbenzamide could serve as a precursor for heterocyclic agrochemicals. The oxadiazole ring in such compounds often enhances bioactivity by mimicking natural substrates .
  • Ethoxy substituents might confer prolonged environmental persistence compared to shorter alkoxy chains .
  • Metabolic Stability : Bulkier ethoxy groups may reduce metabolic clearance compared to methoxy analogs, a critical factor in agrochemical design.

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